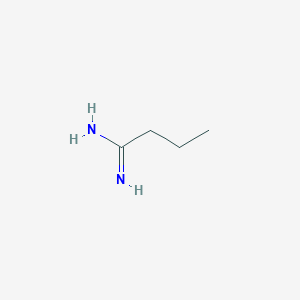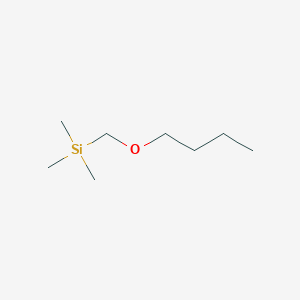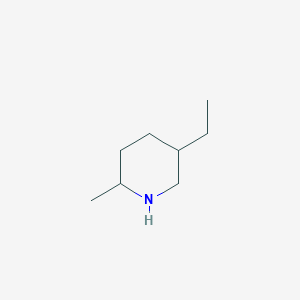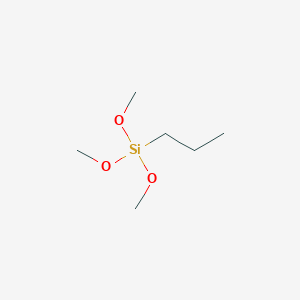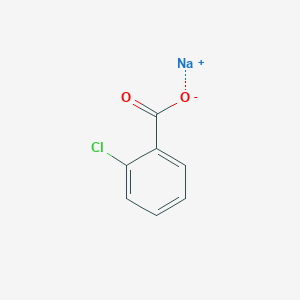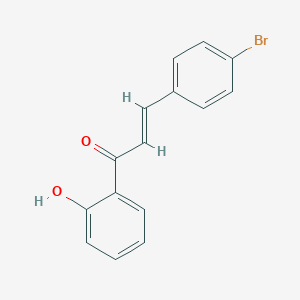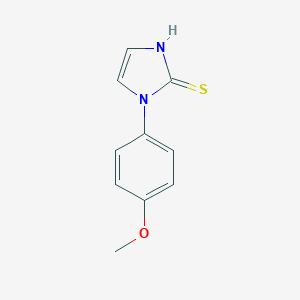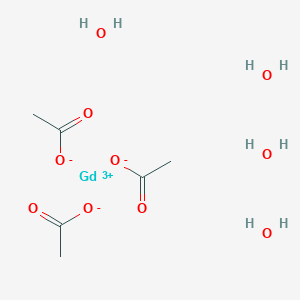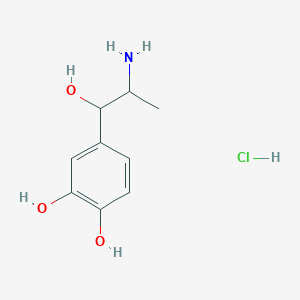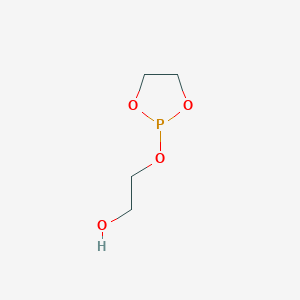
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol, also known as DEPE, is a phospholipid that has been widely used in scientific research due to its unique properties. DEPE is a synthetic phospholipid that is similar in structure to natural phospholipids found in cell membranes. It is composed of a hydrophilic head group, which contains a phosphorus atom, and a hydrophobic tail group, which consists of two long hydrocarbon chains. The unique structure of DEPE makes it an ideal candidate for use in various scientific applications.
Mécanisme D'action
The exact mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is not well understood, but it is believed to interact with cell membranes in a similar way to natural phospholipids. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can form lipid bilayers, which are the basic structural units of cell membranes. These bilayers can then interact with other molecules, such as proteins, to regulate various cellular processes.
Effets Biochimiques Et Physiologiques
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity of lipid bilayers, which can affect the activity of membrane proteins. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have immunomodulatory effects, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has several advantages for use in lab experiments. It is a synthetic phospholipid that is readily available and can be easily synthesized. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is also stable and can be stored for long periods of time. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be modified to have different properties, which can be useful in various applications.
However, there are also limitations to the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in lab experiments. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a synthetic compound that may not accurately reflect the properties of natural phospholipids found in cell membranes. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol may have different effects on different cell types, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. One area of research is the development of new methods for synthesizing 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and modifying its properties. Another area of research is the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in the development of new drug delivery systems. Additionally, research is needed to better understand the mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and its effects on different cell types. Overall, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a promising compound that has the potential to be used in a wide range of scientific applications.
Méthodes De Synthèse
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloroethanol with triethyl phosphite in the presence of a base such as sodium hydride. The resulting product is then treated with hydrogen peroxide to form 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol.
Applications De Recherche Scientifique
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been widely used in scientific research due to its unique properties. It has been used as a model membrane lipid in studies of membrane structure and function. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been used as a component in liposomes, which are artificial vesicles that can be used to deliver drugs or other molecules to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been used as a surfactant in various applications, including in the production of nanoparticles and in the stabilization of emulsions.
Propriétés
Numéro CAS |
1073-75-2 |
|---|---|
Nom du produit |
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol |
Formule moléculaire |
C4H9O4P |
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
InChI |
InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2 |
Clé InChI |
MFWMOQNHOILVPR-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCO |
SMILES canonique |
C1COP(O1)OCCO |
Autres numéros CAS |
1073-75-2 |
Synonymes |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



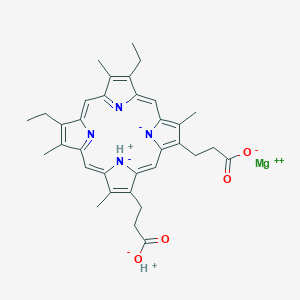
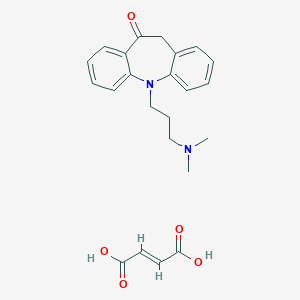
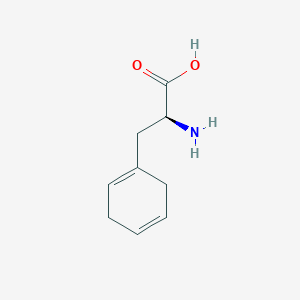
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

